5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
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Overview
Description
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorophenyl group attached to the benzodiazepine core, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the reaction of 4-chlorobenzoyl chloride with 1,2-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity to the GABA receptor and its overall therapeutic profile .
Properties
CAS No. |
90173-32-3 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-17-15(19)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H2,17,18,19) |
InChI Key |
GFAGGVTVMKVYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC(=O)N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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